molecular formula C22H21NO2 B2864226 1-{[1,1'-biphenyl]-4-yl}-2-[(4-ethoxyphenyl)amino]ethan-1-one CAS No. 326610-29-1

1-{[1,1'-biphenyl]-4-yl}-2-[(4-ethoxyphenyl)amino]ethan-1-one

Cat. No.: B2864226
CAS No.: 326610-29-1
M. Wt: 331.415
InChI Key: CIPBJOOMGDKSSV-UHFFFAOYSA-N
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Description

1-{[1,1'-biphenyl]-4-yl}-2-[(4-ethoxyphenyl)amino]ethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of an ethoxy group attached to an aniline moiety and a phenyl group attached to the ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1,1'-biphenyl]-4-yl}-2-[(4-ethoxyphenyl)amino]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxyaniline and 4-bromobenzophenone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Coupling Reaction: The key step involves the coupling of 4-ethoxyaniline with 4-bromobenzophenone through a nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as chromatography and recrystallization are employed for purification.

Chemical Reactions Analysis

Types of Reactions

1-{[1,1'-biphenyl]-4-yl}-2-[(4-ethoxyphenyl)amino]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-{[1,1'-biphenyl]-4-yl}-2-[(4-ethoxyphenyl)amino]ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of materials with specific properties, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 1-{[1,1'-biphenyl]-4-yl}-2-[(4-ethoxyphenyl)amino]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyanilino)-1-(4-phenylphenyl)ethanone: Similar structure with a methoxy group instead of an ethoxy group.

    2-(4-Chloroanilino)-1-(4-phenylphenyl)ethanone: Contains a chloro group instead of an ethoxy group.

Uniqueness

1-{[1,1'-biphenyl]-4-yl}-2-[(4-ethoxyphenyl)amino]ethan-1-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This uniqueness can be leveraged in specific applications where the ethoxy group imparts desirable characteristics, such as solubility or electronic properties.

Properties

IUPAC Name

2-(4-ethoxyanilino)-1-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-2-25-21-14-12-20(13-15-21)23-16-22(24)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-15,23H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPBJOOMGDKSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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